1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine
Overview
Description
The compound “1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine” is a complex organic molecule that contains a piperazine ring, a pyran ring, and a nitropyridine group . Piperazine rings are common in pharmaceuticals and are known for their biological activity . Pyran rings are found in many natural products and pharmaceuticals, and nitropyridines are often used in the synthesis of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific substitutions and stereochemistry of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Application : The compound N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which has a similar structure, is being studied for its potential as a protein kinase inhibitor .
- Method of Application : The compound was synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- Results : The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
-
Scientific Field: Pharmacology
- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Method of Application : The compounds were synthesized and their anti-tubercular activity was evaluated .
- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
-
Scientific Field: Catalysis
- Application : A manganese complex [(Cl)2Mn(RCOOET)], where RCOOET is ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate, was used in the oxidation of phenol or catechol by atmospheric oxygen to form o-quinone .
- Method of Application : The manganese complex was used as a catalyst in the oxidation process .
- Results : The manganese complex catalyzed the oxidation of catechol at a rate of 3.74 µmol L−1 min−1 in tetrahydrofuran .
-
Scientific Field: Medicinal Chemistry
- Application : The compound N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which has a similar structure, is being studied for its potential as a protein kinase inhibitor .
- Method of Application : The compound was synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- Results : The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
-
Scientific Field: Pharmacology
- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Method of Application : The compounds were synthesized and their anti-tubercular activity was evaluated .
- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
-
Scientific Field: Catalysis
- Application : A manganese complex [(Cl)2Mn(RCOOET)], where RCOOET is ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate, was used in the oxidation of phenol or catechol by atmospheric oxygen to form o-quinone .
- Method of Application : The manganese complex was used as a catalyst in the oxidation process .
- Results : The manganese complex catalyzed the oxidation of catechol at a rate of 3.74 µmol L−1 min−1 in tetrahydrofuran .
-
Scientific Field: Medicinal Chemistry
- Application : The compound N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which has a similar structure, is being studied for its potential as a protein kinase inhibitor .
- Method of Application : The compound was synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- Results : The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
-
Scientific Field: Pharmacology
- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Method of Application : The compounds were synthesized and their anti-tubercular activity was evaluated .
- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
-
Scientific Field: Catalysis
- Application : A manganese complex [(Cl)2Mn(RCOOET)], where RCOOET is ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate, was used in the oxidation of phenol or catechol by atmospheric oxygen to form o-quinone .
- Method of Application : The manganese complex was used as a catalyst in the oxidation process .
- Results : The manganese complex catalyzed the oxidation of catechol at a rate of 3.74 µmol L−1 min−1 in tetrahydrofuran .
properties
IUPAC Name |
1-(3-nitropyridin-2-yl)-4-(oxan-4-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-18(20)13-2-1-5-15-14(13)17-8-6-16(7-9-17)12-3-10-21-11-4-12/h1-2,5,12H,3-4,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYJACQJKMLFIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.